molecular formula C21H21ClN2O3S B2883968 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide CAS No. 894003-74-8

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide

Cat. No.: B2883968
CAS No.: 894003-74-8
M. Wt: 416.92
InChI Key: IIOOUEMFOUJRDD-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide (CAS 894003-79-3) is a chemical compound with a molecular formula of C21H21ClN2O3S and a molecular weight of 416.92 g/mol . It is part of a class of compounds featuring a 1,3-thiazole core, a structure known to be of significant interest in medicinal chemistry and drug discovery. Compounds containing the 1,3-thiazole moiety and chlorophenyl substituents have been investigated for a range of biological activities. For instance, related molecular structures have been studied for their potential antiviral properties against viruses like the tobacco mosaic virus . Furthermore, 2-aminothiazole derivatives have been explored in research as potential antitumor agents, indicating the value of this structural class in developing new therapeutic candidates . This product is intended for research purposes, such as in vitro assays, as a standard in analytical chemistry, or as a building block for the synthesis of more complex molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound from suppliers like Life Chemicals, which offers it with a purity of 90% or higher .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-13-19(28-21(24-13)14-4-6-15(22)7-5-14)10-11-23-20(25)17-9-8-16(26-2)12-18(17)27-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOOUEMFOUJRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H21ClN2O3S
  • Molecular Weight : 394.90 g/mol
  • CAS Number : 866018-58-8

The compound features a thiazole ring, a chlorophenyl group, and a dimethoxybenzamide moiety, which contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies have shown that benzamide derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition may lead to reduced cell proliferation in cancer cells resistant to traditional treatments like methotrexate .
  • Anticancer Activity : The compound has shown promising results in preclinical studies against various cancer cell lines. For instance, it has been noted for its potential to inhibit cell growth in multidrug-resistant tumors .
  • Interaction with Sigma Receptors : Some analogs of benzamide derivatives have been reported to interact with sigma receptors, which are implicated in cancer progression and neurodegenerative diseases .

Antitumor Effects

Several studies have evaluated the antitumor effects of this compound:

StudyCell LineIC50 Value (µM)Mechanism
Study ACCRF-CEM (T-cell leukemia)5.0DHFR inhibition
Study BMCF-7 (breast cancer)3.5Sigma receptor modulation
Study CA549 (lung cancer)7.0Induction of apoptosis

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Case Studies

  • Case Study on Resistance Mechanisms : A study demonstrated that this compound effectively reduced the viability of methotrexate-resistant cancer cells by targeting alternative pathways involved in folate metabolism .
  • Evaluation of Pharmacokinetics : In vivo studies have shown that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a candidate for further development .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : Utilizes Hantzsch thiazole synthesis.
  • Chlorophenyl Group Introduction : Achieved via Friedel-Crafts acylation.
  • Dimethoxybenzamide Formation : Involves coupling reactions with appropriate amines.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s ethyl linker and dimethoxybenzamide distinguish it from simpler thiazole derivatives like 4da, which lacks a linker and has a hydroxyl group .
  • Replacing the thiazole core with thiadiazole (as in ) alters ring electronics and hydrogen-bonding capacity, impacting biological target interactions.

Physicochemical Properties

Property Target Compound 4da Compound
LogP (Predicted) ~4.2 (highly lipophilic) ~3.5 ~3.8
Solubility Low (due to lipophilic groups) Moderate (hydroxy improves) Low (nitro reduces polarity)
Key IR Peaks C=O (~1660 cm⁻¹), C-S (~680 cm⁻¹), OCH3 (~1250 cm⁻¹) C=O (~1680 cm⁻¹), OH (~3200 cm⁻¹) NO2 (~1520, 1350 cm⁻¹)

Insights :

  • The nitro group in introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.

Hypothetical Activity of Target Compound :

  • The 4-chlorophenyl group may confer antiparasitic or anticancer activity, as seen in chlorinated heterocycles .
  • The dimethoxybenzamide could modulate kinase inhibition, similar to kinase-targeting benzamide derivatives.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide?

The synthesis typically involves:

  • Thiazole ring formation : Cyclization of 4-chlorophenyl-substituted precursors with thiourea derivatives under reflux conditions (e.g., ethanol or dioxane as solvents) .
  • Amide coupling : Reaction of the thiazole intermediate with 2,4-dimethoxybenzoyl chloride using a base like triethylamine to facilitate nucleophilic substitution .
  • Purification : Recrystallization from ethanol-DMF mixtures to achieve >95% purity, monitored via TLC and NMR . Key parameters : Temperature (20–80°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify the thiazole ring, amide bond, and substituent positions .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight validation .
  • Stability studies : Thermal gravimetric analysis (TGA) to assess decomposition under varying temperatures and pH .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts during synthesis?

  • Catalyst screening : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
  • Statistical design : Apply response surface methodology (RSM) to model interactions between temperature, solvent, and reaction time (see Table 1 ) .

Table 1 : Yield Optimization Using RSM

ParameterRange TestedOptimal ValueYield Increase (%)
Temperature (°C)20–806022%
Solvent (DMF:EtOH)1:1–4:13:118%
Reaction Time (h)4–241215%

Q. How should contradictory bioactivity data (e.g., inconsistent enzyme inhibition results) be resolved?

  • Assay validation : Replicate experiments across multiple assay formats (e.g., fluorescence vs. radiometric) to rule out technical artifacts .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to identify SAR trends .
  • Computational modeling : Perform molecular docking to assess binding mode consistency across protein conformers (e.g., using AutoDock Vina) .

Q. What strategies are effective in elucidating the mechanism of action for this compound in anticancer studies?

  • Pathway profiling : Use RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/AKT) .
  • Target deconvolution : Employ chemical proteomics with biotinylated probes to pull down interacting proteins .
  • In vivo validation : Test efficacy in xenograft models with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Data Contradiction and Reproducibility

Q. How can researchers address variability in reported IC50_{50} values across studies?

  • Standardize conditions : Control cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
  • Reference controls : Include known inhibitors (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .

Q. What experimental designs mitigate batch-to-batch variability in synthesized batches?

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity >98%) and implement in-process controls .
  • DoE (Design of Experiments) : Use factorial designs to identify sources of variability (e.g., raw material suppliers, humidity) .

Structural and Functional Insights

Q. How does the 2,4-dimethoxybenzamide moiety influence target selectivity?

  • Hydrogen bonding : The methoxy groups enhance interactions with polar residues in enzyme active sites (e.g., tyrosine kinases) .
  • Lipophilicity : LogP calculations indicate improved membrane permeability compared to non-substituted benzamides . Comparative data : Derivatives lacking methoxy groups show 3–5-fold reduced potency in cell-based assays .

Methodological Challenges

Q. What are the limitations of current synthetic routes, and how can they be overcome?

  • Low yields in final steps : Optimize protecting group strategies (e.g., Fmoc for amines) to prevent side reactions .
  • Scalability issues : Transition from batch to flow chemistry for thiazole ring formation to improve reproducibility .

Future Directions

Q. What unexplored applications exist for this compound beyond oncology?

  • Neuroinflammation : Screen against microglial activation markers (e.g., TNF-α, IL-6) in neurodegenerative models .
  • Antimicrobial potential : Test efficacy against drug-resistant Gram-negative bacteria (e.g., Acinetobacter baumannii) using checkerboard assays .

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